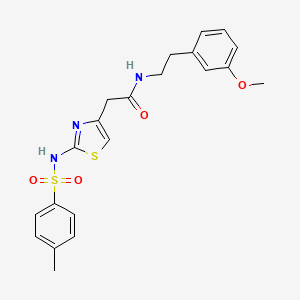

N-(3-甲氧基苯乙基)-2-(2-(4-甲基苯磺酰胺)噻唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide" is a complex organic molecule that is likely to have a range of interesting chemical and physical properties, as well as potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us infer some of its characteristics.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of benzothiazoles with acetic acid under reflux conditions, as seen in the synthesis of N-(benzo[d]thiazol-2-yl) acetamides . Another method involves the reduction of nitrophenyl acetamide using Pd/C as a catalyst under a hydrogen atmosphere . These methods suggest that the synthesis of the compound might also involve similar steps, such as the formation of thiazole rings followed by acetylation or reduction steps.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction . These compounds often crystallize in specific space groups and exhibit characteristic unit cell dimensions. For instance, a related compound crystallizes in the monoclinic space group P21/c . The molecular structure is also influenced by the nature of intermolecular contacts, which can be analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of similar acetamide compounds can be studied through various descriptors such as frontier molecular orbitals (FMOs), hardness, softness, and electrophilicity . These compounds can participate in charge transfer interactions with DNA bases, acting as electron acceptors or donors depending on the nature of the base . The stability of these molecules can be attributed to hyperconjugative interactions and charge delocalization, which can be analyzed using natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be quite diverse. For example, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides are influenced by the nature of the substituent on the benzothiazole moiety and the type of hydrogen bonding interactions they form . The thermodynamic properties of these compounds can also be calculated and show relationships with temperature . Additionally, some acetamide derivatives exhibit significant antioxidant and anti-inflammatory activities, which are evaluated through various assays .

科学研究应用

抗惊厥活性

与 N-(3-甲氧基苯乙基)-2-(2-(4-甲基苯磺酰胺)噻唑-4-基)乙酰胺 相似的含有磺酰胺噻唑部分的化合物已被合成并评估其抗惊厥特性。一项研究表明,某些衍生物对皮克罗毒素诱发的惊厥表现出显着的保护作用,展示了其在抗惊厥疗法中的潜力 (Farag et al., 2012)。

代谢稳定性和抑制活性

在癌症治疗和代谢研究领域中,与 N-(3-甲氧基苯乙基)-2-(2-(4-甲基苯磺酰胺)噻唑-4-基)乙酰胺 相似的化合物已被修饰以提高代谢稳定性。例如,对磷酸肌醇 3 激酶 (PI3K)/雷帕霉素哺乳动物靶标 (mTOR) 抑制剂的研究涉及修饰类似化合物以减少代谢去乙酰化,从而增强其稳定性和有效性 (Stec et al., 2011)。

癌症治疗的光敏化特性

具有结构相似性的化合物已被探索其光敏化特性,使其在癌症治疗的光动力疗法中具有潜在用途。这些化合物表现出高单线态氧量子产率,这对于治疗癌症中的 II 型光敏化机制至关重要 (Pişkin et al., 2020)。

抗菌和抗炎活性

N-(3-甲氧基苯乙基)-2-(2-(4-甲基苯磺酰胺)噻唑-4-基)乙酰胺 的衍生物已被合成并评估其抗菌和抗炎特性。例如,带有生物活性磺酰胺部分的新型噻唑、吡唑和色满衍生物在体外抗菌和抗真菌测试中显示出有希望的结果 (Darwish et al., 2014)。

抗氧化剂和酶抑制剂活性

在抗氧化剂和抗炎研究的背景下,与 N-(3-甲氧基苯乙基)-2-(2-(4-甲基苯磺酰胺)噻唑-4-基)乙酰胺 结构相似的合成化合物已被测试并发现具有显着的抗氧化剂和抗炎活性,使其对各种治疗应用具有价值 (Talapuru et al., 2014)。

属性

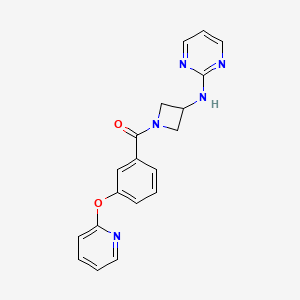

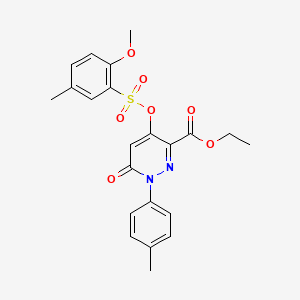

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-6-8-19(9-7-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-11-10-16-4-3-5-18(12-16)28-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPYRNUFEZOGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)